Folcisteine
Overview
Description
Folcisteine, also known as 3-Acetylthiazolidine-4-carboxylic acid, is a compound with the molecular formula C6H9NO3S. It is a derivative of thiazolidine and is known for its applications in various fields, including agriculture and medicine. This compound is recognized for its role as a plant growth regulator and its potential therapeutic properties.
Mechanism of Action
- Specifically, it modulates the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD), which play crucial roles in neutralizing ROS and maintaining cellular homeostasis .
- Synergistic Effects : When combined with other regulators (e.g., sodium salicylate), folcisteine’s efficacy is enhanced, resulting in better outcomes .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
It is known that this compound is a plant growth regulator
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: Folcisteine can be synthesized through a reaction involving cysteine (hydrochloride) and formaldehyde (paraformaldehyde), followed by an acetylation reaction using acetic anhydride or acetyl chloride. The reaction conditions typically involve stirring at room temperature for 1 to 3 hours, followed by filtration to obtain the final product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and efficiency. The process involves the reaction of L-cysteine with a 37% aqueous formaldehyde solution to form L-thioproline, which is then acetylated to produce this compound. This method ensures a high yield and good crystal form of the final product .
Chemical Reactions Analysis
Types of Reactions: Folcisteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced to break disulfide bonds.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfides, while reduction can yield thiols.
Scientific Research Applications
Folcisteine has a wide range of scientific research applications:
Chemistry: Used as a reactant in the synthesis of cyclic N-acyl-α-amino acids.
Biology: Studied for its role in alleviating salt stress in plants, particularly wheat.
Medicine: Investigated for its potential protective effects against myocardial ischemia and its role as a pharmaceutical intermediate.
Industry: Utilized as a plant growth regulator to enhance crop yield and quality.
Comparison with Similar Compounds
Folcisteine is unique compared to other similar compounds due to its specific structure and functional properties. Similar compounds include:
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Thiazolidine-4-carboxylic acid: Shares a similar thiazolidine ring structure but lacks the acetyl group, resulting in different chemical and biological properties.
Proline Derivatives: Other derivatives of proline, such as N-acetylproline, have different applications and mechanisms of action.
This compound stands out due to its combined properties of growth regulation and antioxidant activity, making it valuable in both agricultural and medical research .
Properties
IUPAC Name |
3-acetyl-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTBYSIPOKXCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CSCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863483 | |
Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5025-82-1 | |
Record name | N-Acetyl-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5025-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005025821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5025-82-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetylthiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.376 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological effects of Folcisteine in irradiated organisms?
A1: Research suggests that this compound exhibits radioprotective properties. In a study on rats, pre-treatment with this compound before exposure to 700 rads of ionizing radiation led to a better protective effect compared to other tested substances. [] This protection was observed in the context of collagen metabolism, where this compound mitigated the radiation-induced reductions in various collagen fractions. []
Q2: Does this compound influence agricultural yield, and if so, are there specific examples?
A2: While the exact mechanisms are not fully elucidated in the provided abstracts, there is evidence suggesting that this compound can impact crop yield. For example, studies investigated its effects on "jira" eggplant (Solanum melongena L.) [] and "Ben Shemen" onion (Allium cepa L.) [] yields. Additionally, research explored the influence of this compound on egg fertility and chick growth rates. [] Further research is needed to determine the specific mechanisms and optimal conditions for these observed effects.
Q3: Beyond radiation protection and agricultural applications, are there other areas where this compound demonstrates biological activity?
A3: Research indicates that this compound might play a role in mitigating salt stress in plants. One study investigated its physiological mechanisms in alleviating salt stress in wheat seedlings. [] This finding suggests a potential for this compound in developing strategies for crops facing saline conditions.
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